3-(3-Methylphenyl)-1-benzothiophene
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Overview
Description
3-(3-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the third position of the phenyl ring distinguishes this compound from other benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-benzothiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a halogenated benzothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Another method involves the cyclization of 3-(3-methylphenyl)thiophene-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . This reaction leads to the formation of the benzothiophene ring system with the methylphenyl substituent at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiophene
Substitution: Nitrobenzothiophene, halogenated benzothiophene
Scientific Research Applications
3-(3-Methylphenyl)-1-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1-benzothiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the conjugated π-system of the benzothiophene ring . In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The exact pathways and molecular interactions involved vary depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiophene: Lacks the phenyl substituent, resulting in different electronic and chemical properties.
3-Phenylbenzothiophene: Lacks the methyl group, leading to variations in reactivity and applications.
3-(4-Methylphenyl)-1-benzothiophene: The methyl group is positioned differently, affecting the compound’s overall properties.
Uniqueness
3-(3-Methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it suitable for specific applications in organic electronics and pharmaceuticals, where precise control over molecular properties is essential .
Properties
Molecular Formula |
C15H12S |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
GTBUGNUDCUEVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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